Cas no 299921-89-4 (3,6-diethyl 2-2-(4-chlorophenoxy)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate)

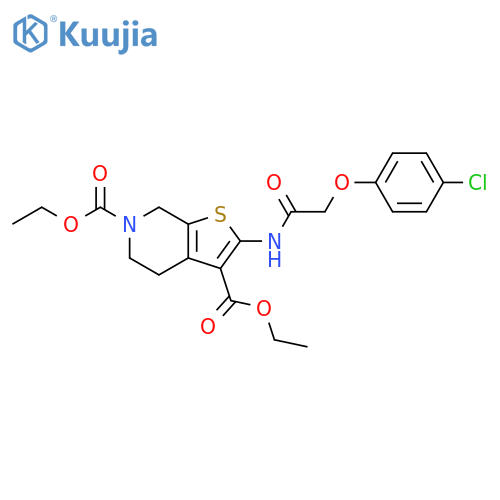

299921-89-4 structure

商品名:3,6-diethyl 2-2-(4-chlorophenoxy)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate

3,6-diethyl 2-2-(4-chlorophenoxy)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- 3,6-diethyl 2-2-(4-chlorophenoxy)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate

- diethyl 2-(2-(4-chlorophenoxy)acetamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

- Thieno[2,3-c]pyridine-3,6(5H)-dicarboxylic acid, 2-[[2-(4-chlorophenoxy)acetyl]amino]-4,7-dihydro-, 3,6-diethyl ester

- diethyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- BIM-0043060.P001

- AKOS001632689

- diethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate

- 6050-98-2

- Oprea1_578502

- DTXSID50361431

- CBMicro_043105

- F1298-0305

- 299921-89-4

- SR-01000432397

- SR-01000432397-1

- diethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate

- 3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

-

- インチ: 1S/C21H23ClN2O6S/c1-3-28-20(26)18-15-9-10-24(21(27)29-4-2)11-16(15)31-19(18)23-17(25)12-30-14-7-5-13(22)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,23,25)

- InChIKey: KPSHNWOSSDLYOC-UHFFFAOYSA-N

- ほほえんだ: C1N(C(OCC)=O)CCC2C(C(OCC)=O)=C(NC(COC3=CC=C(Cl)C=C3)=O)SC1=2

計算された属性

- せいみつぶんしりょう: 466.0965353g/mol

- どういたいしつりょう: 466.0965353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 645

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 122Ų

じっけんとくせい

- 密度みつど: 1.378±0.06 g/cm3(Predicted)

- ふってん: 685.6±55.0 °C(Predicted)

- 酸性度係数(pKa): 12.24±0.20(Predicted)

3,6-diethyl 2-2-(4-chlorophenoxy)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1298-0305-20mg |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-1mg |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-10mg |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-10μmol |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-4mg |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-100mg |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-2mg |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-40mg |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-75mg |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1298-0305-20μmol |

3,6-diethyl 2-[2-(4-chlorophenoxy)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

299921-89-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

3,6-diethyl 2-2-(4-chlorophenoxy)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate 関連文献

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

299921-89-4 (3,6-diethyl 2-2-(4-chlorophenoxy)acetamido-4H,5H,6H,7H-thieno2,3-cpyridine-3,6-dicarboxylate) 関連製品

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬